

4-Methoxybutan-1-ol: A Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Methoxybutan-1-ol**

Cat. No.: **B094083**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybutan-1-ol, a bifunctional organic molecule carrying both an ether and a primary alcohol group, presents a unique combination of properties that make it a promising solvent for a variety of organic reactions. Its amphiphilic nature, arising from the hydrophilic hydroxyl group and the more lipophilic methoxybutyl chain, allows it to dissolve a broad spectrum of polar and non-polar reagents. This document provides a comprehensive overview of the known properties of **4-Methoxybutan-1-ol**, along with detailed, illustrative protocols for its potential application in key organic transformations. While specific, published examples of its use as a primary solvent in many named reactions are not widely available, its characteristics suggest its suitability in various reaction settings.

Physicochemical Properties

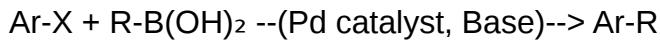
A summary of the key physical and chemical properties of **4-Methoxybutan-1-ol** is presented below. This data is essential for its appropriate selection and use in experimental setups.

Property	Value	Reference
CAS Number	111-32-0	[1] [2] [3]
Molecular Formula	C ₅ H ₁₂ O ₂	[4]
Molecular Weight	104.15 g/mol	[4]
Appearance	Colorless liquid	[5]
Odor	Mild, ether-like	[5]
Boiling Point	66 °C at 7 mmHg	[1]
Flash Point	73 °C (163 °F)	[1]
Density	0.93 g/cm ³	[4]
Water Solubility	Slightly soluble	[1]
pKa	15.08 ± 0.10 (Predicted)	[1]

General Applications

4-Methoxybutan-1-ol is recognized for its utility as a versatile solvent and a chemical intermediate in various industries^{[2][6]}. Its primary applications include:

- Chemical Synthesis: It serves as a reaction medium and as a precursor for the synthesis of specialty chemicals, fragrances, and flavors^{[2][6]}.
- Pharmaceutical Industry: It is used as an intermediate in the production of active pharmaceutical ingredients (APIs) due to its favorable reactivity and solubility profile^[2].
- Paints and Coatings: Its ability to dissolve a wide range of resins and other components makes it a valuable solvent in the formulation of paints and coatings, where it can improve film formation and performance^[2].
- Formulations: When combined with other solvents like n-butyl acetate, it can enhance dissolving power, and modulate drying times and flow properties of the resulting mixture^[1].


Illustrative Experimental Protocols

The following protocols are provided as illustrative examples of how **4-Methoxybutan-1-ol** could be employed as a solvent in common organic reactions, based on its physicochemical properties. These are general methodologies and may require optimization for specific substrates.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

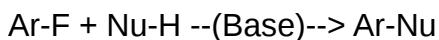
The polarity and high boiling point of **4-Methoxybutan-1-ol** suggest its potential as a solvent for palladium-catalyzed cross-coupling reactions.

Reaction Scheme:

Materials:

- Aryl halide (Ar-X)
- Boronic acid (R-B(OH)₂)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- **4-Methoxybutan-1-ol** (anhydrous)
- Inert gas (Nitrogen or Argon)

Procedure:


- To a dry Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous **4-Methoxybutan-1-ol** (5 mL) via syringe.

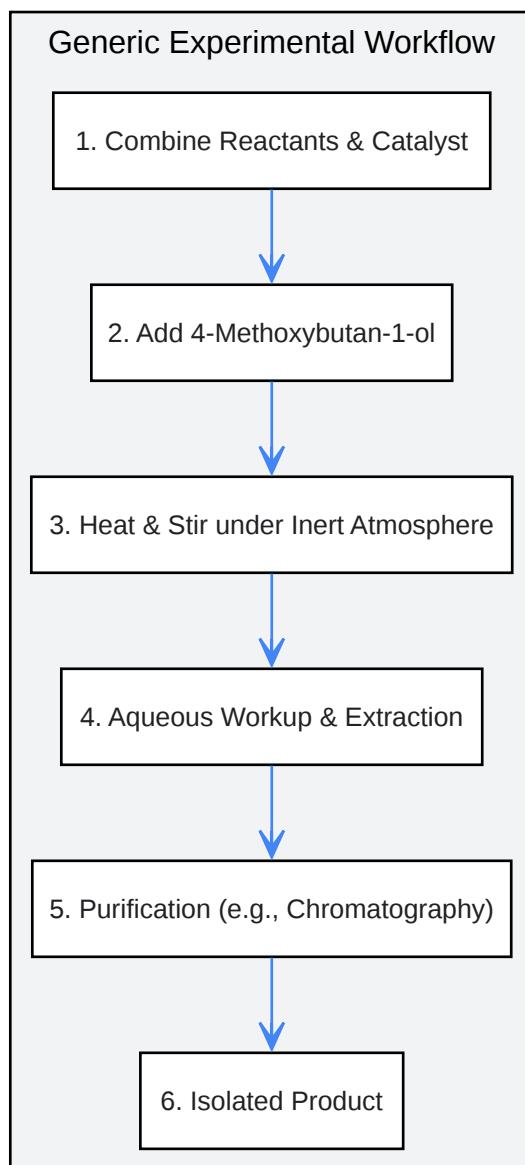
- Stir the reaction mixture at 80-100 °C under the inert atmosphere.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

General Protocol for a Nucleophilic Aromatic Substitution (SNA) Reaction

The ability of **4-Methoxybutan-1-ol** to dissolve both organic substrates and inorganic salts makes it a suitable candidate for SNAr reactions.

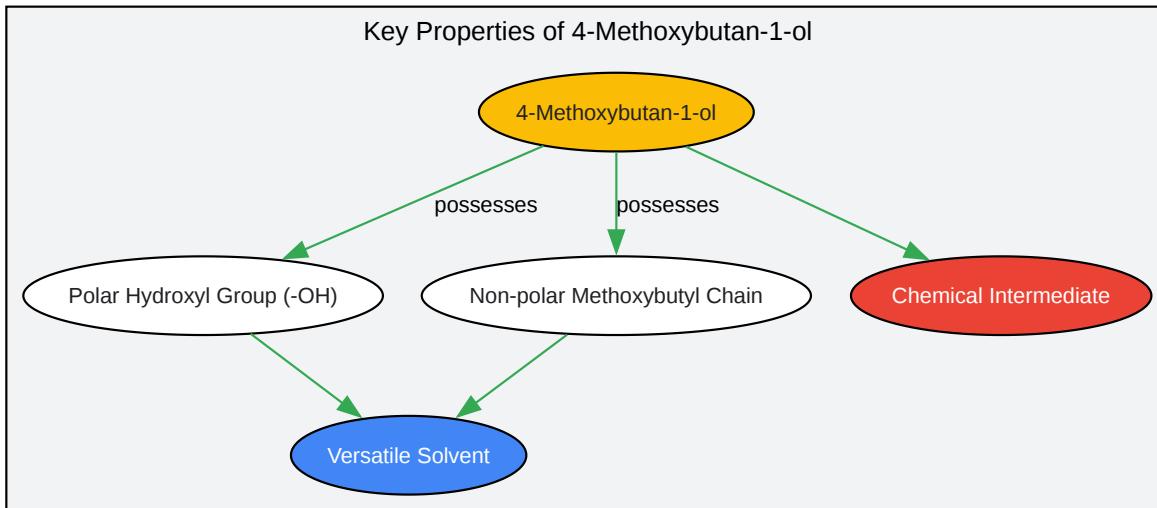
Reaction Scheme:

Materials:


- Activated aryl fluoride (Ar-F)
- Nucleophile (Nu-H)
- Base (e.g., K_2CO_3 , Et_3N)
- **4-Methoxybutan-1-ol**

Procedure:

- In a round-bottom flask, dissolve the activated aryl fluoride (1.0 mmol) and the nucleophile (1.1 mmol) in **4-Methoxybutan-1-ol** (5 mL).
- Add the base (1.5 mmol) to the solution.
- Stir the reaction mixture at 60-80 °C.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture and pour it into water (20 mL).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent.
- Purify the product by crystallization or column chromatography.


Visualizations

The following diagrams illustrate a generic experimental workflow and the key properties of **4-Methoxybutan-1-ol**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for an organic reaction using **4-Methoxybutan-1-ol** as a solvent.

[Click to download full resolution via product page](#)

Caption: Relationship between the structural features and applications of **4-Methoxybutan-1-ol**.

Conclusion

4-Methoxybutan-1-ol is a promising solvent with a desirable profile for various applications in organic synthesis. Its moderate polarity, good dissolving power for a range of substrates, and relatively high boiling point make it a potentially valuable alternative to more conventional solvents. However, it is important to note that detailed, peer-reviewed studies demonstrating its efficacy in a wide array of specific, named organic reactions are currently limited in the accessible scientific literature. The provided protocols are intended as starting points for exploration and will likely require optimization for specific chemical transformations. Further research into the application of **4-Methoxybutan-1-ol** as a green and effective solvent is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-1-butanol | 111-32-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 111-32-0: 4-Methoxy-1-butanol | CymitQuimica [cymitquimica.com]
- 4. bocsci.com [bocsci.com]
- 5. biosynth.com [biosynth.com]
- 6. 4-Methoxybutan-1-ol | lookchem [lookchem.com]
- To cite this document: BenchChem. [4-Methoxybutan-1-ol: A Versatile Solvent for Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094083#use-of-4-methoxybutan-1-ol-as-a-solvent-in-organic-reactions\]](https://www.benchchem.com/product/b094083#use-of-4-methoxybutan-1-ol-as-a-solvent-in-organic-reactions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com